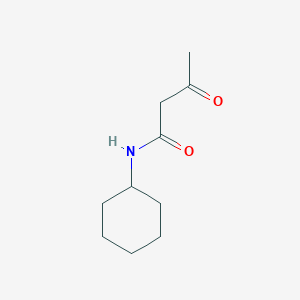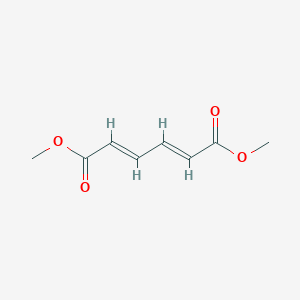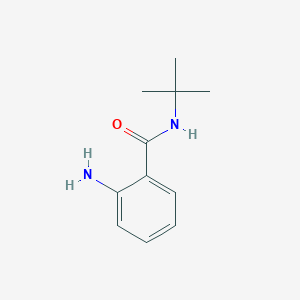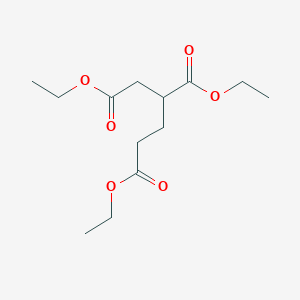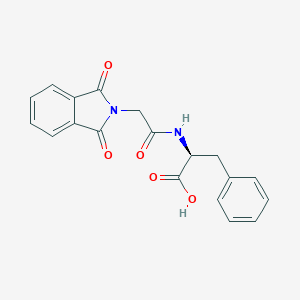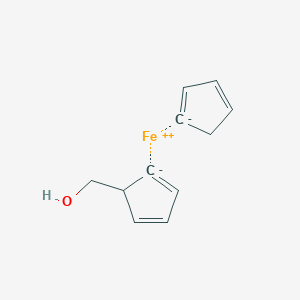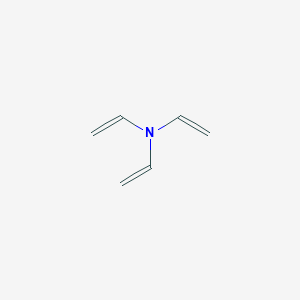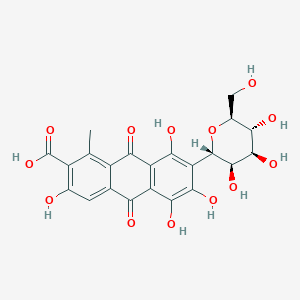![molecular formula C10H15N2Na3O7 B074560 Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate CAS No. 1330-54-7](/img/structure/B74560.png)
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate, also known as EDTA, is a chelating agent widely used in scientific research. EDTA is a synthetic amino acid that is capable of binding to metal ions, making it useful in a variety of applications such as metal ion removal, protein purification, and DNA sequencing. In
Wirkmechanismus
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate binds to metal ions through its four carboxylic acid groups and two amine groups. The binding of Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate to metal ions forms a stable complex, which prevents the metal ion from participating in chemical reactions. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate can bind to a wide variety of metal ions, including calcium, magnesium, and iron.
Biochemische Und Physiologische Effekte
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has been shown to have a variety of biochemical and physiological effects. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has been shown to have anticoagulant properties, which may be useful in the treatment of blood clotting disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has several advantages for lab experiments. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is a highly effective chelating agent, capable of removing metal ions from samples with high efficiency. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is also relatively easy to use and is widely available. However, Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has several limitations as well. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate can interfere with certain chemical reactions, particularly those involving metal ions. In addition, Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate. One area of research is the development of new chelating agents that are more selective for specific metal ions. Another area of research is the development of new applications for Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate, particularly in the treatment of diseases. Finally, there is a need for further research on the biochemical and physiological effects of Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate, particularly in the context of disease treatment.
Synthesemethoden
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The resulting product is then treated with sodium hydroxide to form trisodium Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate. The synthesis of Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is widely used in scientific research due to its ability to chelate metal ions. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is commonly used in protein purification to remove metal ions that can interfere with protein function. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is also used in DNA sequencing to remove metal ions that can interfere with the sequencing reaction. In addition, Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is used in analytical chemistry to remove metal ions from samples, allowing for more accurate analysis.
Eigenschaften
CAS-Nummer |
1330-54-7 |
|---|---|
Produktname |
Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |
Molekularformel |
C10H15N2Na3O7 |
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |
InChI |
InChI=1S/C10H18N2O7.3Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 |
InChI-Schlüssel |
WHNXAQZPEBNFBC-UHFFFAOYSA-K |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+] |
Dichte |
1.285 |
Flammpunkt |
Flash point: 100 °C (closed cup) |
melting_point |
288 °C (hydate) |
Andere CAS-Nummern |
1330-54-7 139-89-9 |
Physikalische Beschreibung |
DryPowder; Liquid |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Verwandte CAS-Nummern |
150-39-0 (Parent) |
Löslichkeit |
Insoluble in most organic solvents In water, 480 g/L at 20 °C |
Synonyme |
Glycine, N-2-bis(carboxymethyl)aminoethyl-N-(hydroxyethyl)-, trisodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



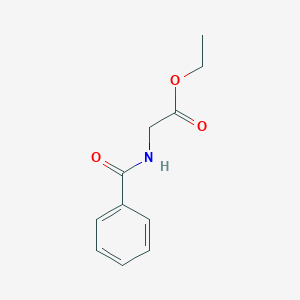
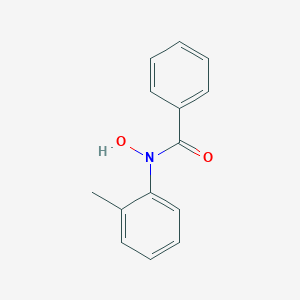
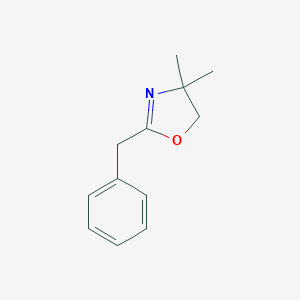
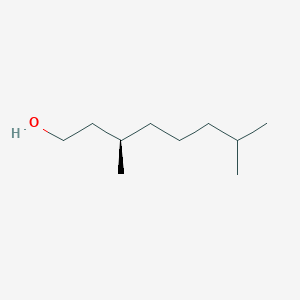
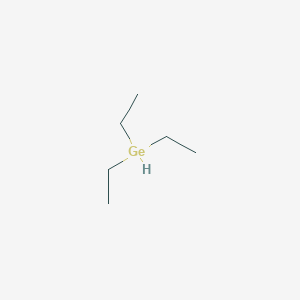
![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)
